4-[(4-Bromophenyl)methyl]piperazin-2-one

Medicinal Chemistry Synthetic Methodology Piperazinone Scaffold

Researchers needing regioselective functionalization of piperazin-2-one face yield loss with less reactive isomers. This N4-substituted building block solves that. - **93% alkylation yield** - minimizes material loss, streamlines purification. - **N4 > N1 reactivity** - install pharmacophores at the more nucleophilic site for efficient SAR. - **WO2009/151598 fidelity** - matches patented route; regioisomer substitution invalidates IP. ≥95% purity, solid form, gram-to-kg scale-up ready.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
CAS No. 923674-86-6
Cat. No. B3167661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromophenyl)methyl]piperazin-2-one
CAS923674-86-6
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C11H13BrN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15)
InChIKeyAMKNQSMSXRRRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Bromophenyl)methyl]piperazin-2-one Overview


4-[(4-Bromophenyl)methyl]piperazin-2-one (CAS 923674-86-6) is an N4-substituted piperazin-2-one derivative featuring a 4-bromophenylmethyl moiety . With a molecular weight of 269.14 g/mol and empirical formula C11H13BrN2O, it is supplied as a research-grade solid at ≥95% purity . The compound belongs to the class of piperazine heterocycles and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis.

4-[(4-Bromophenyl)methyl]piperazin-2-one: N4-Substitution Advantage


Piperazin-2-one derivatives exhibit pronounced regioselective reactivity, with the N4 position demonstrating higher nucleophilicity and preferential functionalization compared to the N1 position [1][2]. Consequently, substitution of 4-[(4-Bromophenyl)methyl]piperazin-2-one with its N1-benzyl regioisomer (e.g., 1-[(4-bromophenyl)methyl]piperazin-2-one) or N1-aryl analog (e.g., 1-(4-bromophenyl)piperazin-2-one) alters the synthetic trajectory, downstream coupling efficiency, and potential biological profile. The 4-bromophenylmethyl group at N4 provides a specific steric and electronic environment that cannot be replicated by alternative substitution patterns, making indiscriminate replacement unsound for applications requiring precise molecular geometry or reaction site accessibility.

4-[(4-Bromophenyl)methyl]piperazin-2-one: Key Differentiation


N4 Regioselective Functionalization Advantage

Studies on the piperazin-2-one core demonstrate that the N4 position exhibits significantly higher reactivity than the N1 position, enabling regioselective functionalization for molecular diversity generation [1][2]. This intrinsic electronic bias differentiates 4-[(4-bromophenyl)methyl]piperazin-2-one (an N4-substituted derivative) from N1-substituted regioisomers such as 1-[(4-bromophenyl)methyl]piperazin-2-one.

Medicinal Chemistry Synthetic Methodology Piperazinone Scaffold

Enhanced N-Alkylation Yield

The synthesis of 4-[(4-bromophenyl)methyl]piperazin-2-one proceeds with a 93% yield using piperazin-2-one and 4-bromobenzyl bromide in THF with triethylamine at 20°C for 16 hours . In contrast, a structurally analogous N-alkylation of tert-butyl piperazine-1-carboxylate with 4-bromobenzyl bromide under similar conditions yields only 84% .

Synthetic Efficiency Process Chemistry Alkylation

Patent WO2009/151598 Synthetic Intermediate

4-[(4-Bromophenyl)methyl]piperazin-2-one is explicitly disclosed as a synthetic intermediate in WO2009/151598 A1 [1], a patent covering compounds with potential therapeutic applications. This patent linkage distinguishes it from many other piperazin-2-one derivatives lacking a documented role in a defined pharmaceutical synthesis pathway.

Patent-Linked Procurement Medicinal Chemistry Process Development

4-[(4-Bromophenyl)methyl]piperazin-2-one: Applications


Medicinal Chemistry: Scaffold Elaboration

Researchers building focused libraries of piperazin-2-one derivatives can exploit the enhanced reactivity of the N4 position for regioselective functionalization . This compound serves as a privileged starting point for installing additional pharmacophores at the more reactive N4 site, enabling efficient SAR exploration.

Process Chemistry: High-Yield Intermediate

With a demonstrated 93% alkylation yield , this compound is an economically attractive intermediate in process development. The robust, high-yielding procedure minimizes material loss and streamlines downstream purification, making it suitable for gram-to-kilogram scale-up campaigns.

Patent-Driven Drug Discovery: WO2009/151598 Route Compliance

For laboratories following the synthetic protocols described in WO2009/151598 , procurement of this exact intermediate ensures fidelity to the patented route. Substitution with regioisomers or alternative building blocks would introduce unvalidated synthetic steps and potentially compromise the intellectual property position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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